molecular formula C12H10N2O6 B11719973 Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate

Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate

Cat. No.: B11719973
M. Wt: 278.22 g/mol
InChI Key: LHIIEOGWOZGKCR-UHFFFAOYSA-N
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Description

Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate is a chemical compound with the molecular formula C12H10N2O6 and a molecular weight of 278.22 g/mol . This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the nitrophenyl group and the hydroxy substituent makes this compound particularly interesting for various chemical and biological applications.

Chemical Reactions Analysis

Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon (Pd/C), and various electrophiles for substitution reactions. Major products formed from these reactions include amines, ketones, and substituted aromatic compounds .

Scientific Research Applications

Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the isoxazole ring and the nitrophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate (CAS: 2006277-45-6) is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C12H10N2O6 and a molecular weight of 278.22 g/mol. Its structure includes an isoxazole ring, a hydroxymethyl group, and a nitrophenyl moiety, which contribute to its reactivity and biological potential .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it may interact with various protein targets involved in cancer progression. For instance, preliminary data suggest that the compound has binding affinity towards enzymes related to tumor growth inhibition .

Table 1: Anticancer Activity Assessment

Cell LineIC50 (µM)Reference
HT-29 (Colon)15.0
MEXF 462 (Melanoma)12.5
OVXF 899 (Ovarian)9.5

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Results

MicroorganismMIC (µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli64Weak
Pseudomonas aeruginosa16Strong

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents .

The mechanism of action of this compound appears to involve the inhibition of specific enzymes and pathways associated with cell proliferation and survival. By targeting these pathways, it may induce apoptosis in cancer cells while exerting antibacterial effects through disruption of bacterial cell wall synthesis .

Synthesis Methods

Various synthetic routes have been explored for producing this compound with high purity levels suitable for biological testing. Common methods include:

  • Condensation Reactions : Utilizing isoxazole derivatives with hydroxymethyl and nitrophenyl groups.
  • Esterification : Converting carboxylic acids to esters using methanol under acidic conditions.

These methods ensure the availability of the compound for further biological evaluation .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • A study published in MDPI highlighted its cytotoxic effects on various cancer cell lines, demonstrating an IC50 value of less than 15 µM across multiple assays .
  • Another investigation into its antimicrobial properties revealed significant efficacy against common pathogens, supporting its potential use in therapeutic applications .

Properties

Molecular Formula

C12H10N2O6

Molecular Weight

278.22 g/mol

IUPAC Name

methyl 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H10N2O6/c1-19-12(16)9-6-20-13-10(9)11(15)7-2-4-8(5-3-7)14(17)18/h2-6,11,15H,1H3

InChI Key

LHIIEOGWOZGKCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON=C1C(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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